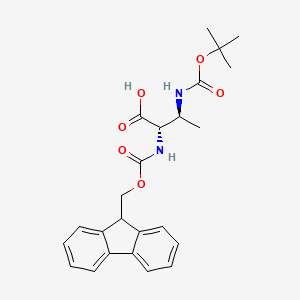

Fmoc-ss-dab(3-boc)-oh

Description

Contextualizing Diaminobutyric Acid Derivatives in Synthetic Organic Chemistry

Diaminobutyric acid (Dab) and its derivatives are non-proteinogenic amino acids that have garnered considerable attention in synthetic organic chemistry. patsnap.comugent.be Their structure, featuring two amino groups, provides a scaffold for a wide range of chemical modifications, making them valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals. patsnap.com The presence of multiple reactive sites allows for the introduction of diverse functional groups, leading to the creation of compounds with unique biological activities. patsnap.comacs.org

The synthesis of diaminobutyric acid derivatives can be challenging due to the need for selective protection of the different functional groups. google.com Various synthetic routes have been developed, often starting from readily available precursors like homoserine. patsnap.comgoogle.com These methods aim to achieve high yields and purity while ensuring the desired stereochemistry. google.com The ability to produce these derivatives efficiently is crucial for their application in broader synthetic endeavors. patsnap.comgoogle.com

Significance of Multifunctional Amino Acids in Peptide Science

Multifunctional amino acids, those possessing additional functional groups beyond the standard alpha-amino and carboxyl groups, are instrumental in modern peptide science. mdpi.comnih.gov These unique building blocks allow for the creation of peptides with enhanced properties and novel functionalities. mdpi.commpg.de For instance, the incorporation of additional amino groups can alter the charge and solubility of a peptide, while other functional groups can be used for cyclization, labeling, or conjugation to other molecules.

The strategic placement of multifunctional amino acids within a peptide sequence enables chemists to design peptides with specific three-dimensional structures and to mimic or inhibit biological processes. mdpi.com This has led to the development of peptide-based therapeutics, diagnostic agents, and biomaterials. mpg.deindiascienceandtechnology.gov.in The ability to synthesize peptides with precisely controlled modifications is a direct result of the availability of a diverse palette of multifunctional amino acid derivatives. mdpi.com

Detailed Research Findings

Fmoc-ss-Dab(3-Boc)-OH is a chiral compound with a specific stereochemistry denoted as (2S, 3S). iris-biotech.de This defined spatial arrangement is crucial for its application in the synthesis of stereochemically pure peptides. The compound is characterized by the presence of two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amino group and the tert-butyloxycarbonyl (Boc) group on the side-chain amino group. iris-biotech.de

The Fmoc group is a base-labile protecting group, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638) in an aprotic solvent like dimethylformamide (DMF). ekb.eg This is a cornerstone of Fmoc-based solid-phase peptide synthesis (SPPS), the predominant method for artificial peptide production. nih.gov The Boc group, on the other hand, is acid-labile and is typically removed using strong acids like trifluoroacetic acid (TFA). ekb.eg The orthogonality of these two protecting groups is of paramount importance, as it allows for the selective deprotection of either the alpha-amino group for chain elongation or the side-chain amino group for further modification, without affecting the other.

This orthogonal protection strategy is a fundamental principle in modern peptide chemistry, enabling the synthesis of complex peptides with side-chain modifications, branches, or cyclizations. For example, after the incorporation of this compound into a peptide chain and subsequent removal of the Fmoc group to continue chain elongation, the Boc group on the Dab side chain remains intact. At a later stage, this Boc group can be selectively removed to expose the side-chain amino group for further chemical manipulation. This could involve the attachment of another peptide chain to create a branched peptide, the introduction of a reporter group like a fluorophore, or the formation of a cyclic peptide by linking the side-chain amine to the C-terminal carboxyl group or another side chain.

The molecular formula for this compound is C24H28N2O6, and it has a molecular weight of 440.49 g/mol . iris-biotech.de It is typically a powder and is stored at 2-8°C to ensure its stability. iris-biotech.desigmaaldrich.com

| Property | Value | Source |

| Chemical Name | (2S,3S)-N2-(9-Fluorenylmethyloxycarbonyl)-N3-t-butyloxycarbonyl-2,3-diaminobutyric acid | iris-biotech.de |

| Synonyms | (2S, 3S) -3- (Boc amino) -2- Fmoc-butyric acid | creative-peptides.com |

| CAS Number | 131669-43-7 | iris-biotech.decreative-peptides.com |

| Molecular Formula | C24H28N2O6 | iris-biotech.de |

| Molecular Weight | 440.49 g/mol | iris-biotech.de |

| Appearance | Powder | sigmaaldrich.com |

| Storage Temperature | 2-8°C | iris-biotech.desigmaaldrich.com |

| Purity | min. 98 % | iris-biotech.de |

| Enantiomeric Purity | min. 99.7 % | iris-biotech.de |

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O6/c1-14(25-23(30)32-24(2,3)4)20(21(27)28)26-22(29)31-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,25,30)(H,26,29)(H,27,28)/t14-,20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IETIWIXNTKKVMT-XOBRGWDASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301107325 | |

| Record name | Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [S-(R*,R*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131669-43-7 | |

| Record name | Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [S-(R*,R*)]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131669-43-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, [S-(R*,R*)]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301107325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies for Fmoc Ss Dab 3 Boc Oh and Derivatives

Established Synthetic Routes for Fmoc-Dab(Boc)-OH

Fmoc-Dab(Boc)-OH is a crucial building block in peptide synthesis. biosynth.commedchemexpress.com Its synthesis has been optimized to provide a stable compound suitable for large-scale production. google.com

The primary application of Fmoc-protected amino acid derivatives like Fmoc-Dab(Boc)-OH is in Solid-Phase Peptide Synthesis (SPPS). iris-biotech.de This technique, pioneered by Robert Bruce Merrifield, allows for the stepwise construction of peptide chains on a solid resin support. The use of the fluorenylmethyloxycarbonyl (Fmoc) group for N-α-amino protection is central to this process.

The Fmoc group is base-labile, typically removed by a solution of piperidine (B6355638) in an aprotic solvent like dimethylformamide (DMF). ekb.eg This contrasts with the tert-butoxycarbonyl (Boc) protecting group on the side chain, which is acid-labile and removed with acids such as trifluoroacetic acid (TFA). This "orthogonal" protection strategy allows for the selective deprotection of the N-α-amino group for peptide bond formation while the side chain remains protected, preventing unwanted reactions. The integration of building blocks like Fmoc-Dab(Boc)-OH into automated SPPS protocols facilitates the synthesis of complex peptides, including those with unnatural amino acids or specific branching points. acs.org

A common method for synthesizing Fmoc-Dab(Boc)-OH on a larger scale avoids traditional multi-step processes that may involve less environmentally friendly reagents. google.com One patented two-step synthetic route starts from Fmoc-Gln-OH (Fmoc-protected glutamine). google.com

Step 1: Fmoc-Gln-OH undergoes a reaction with iodobenzene (B50100) diacetate (DiPa) in a mixed solvent system (acetonitrile, ethyl acetate, and water) to yield Fmoc-Dab-OH. google.com

Step 2: The resulting Fmoc-Dab-OH is then reacted with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in an acetone (B3395972) and water solution, with the pH adjusted to 7.5-8 using sodium hydroxide, to afford the final product, Fmoc-Dab(Boc)-OH. google.com This method is noted for being simple, having a high yield, and being suitable for large-scale production. google.com

The versatility of diaminobutyric acid derivatives is enhanced by a variety of side-chain protecting groups beyond Boc. These alternative groups offer different cleavage conditions, expanding the toolkit for complex peptide synthesis.

| Derivative Name | Side-Chain Protecting Group | Cleavage Condition | Reference |

|---|---|---|---|

| Fmoc-Dab(Boc)-OH | Boc (tert-butoxycarbonyl) | Acid-labile (e.g., TFA) | |

| Fmoc-Dab(ivDde)-OH | ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | Hydrazine (B178648) | sigmaaldrich.com |

| Fmoc-L-Dab(Dde)-OH | Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | 2% Hydrazine in DMF | iris-biotech.de |

| Fmoc-L-Dab(Aloc)-OH | Aloc (Allyloxycarbonyl) | Palladium(0) catalyst | iris-biotech.de |

| Fmoc-Dab(Mtt)-OH | Mtt (4-Methyltrityl) | Mildly acidic (e.g., dilute TFA) | sigmaaldrich.com |

Solid-Phase Peptide Synthesis (SPPS) Integration for Building Block Preparation

Stereochemical Control in the Synthesis of 2,3-Diaminobutyric Acid Derivatives

The compound Fmoc-ss-Dab(3-Boc)-OH is a derivative of 2,3-diaminobutyric acid (2,3-DABA) and possesses two stereogenic centers at the C2 (α) and C3 (β) positions. creative-peptides.comvulcanchem.com This gives rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S). The "ss" designation in the subject compound refers to the (2S, 3S) configuration. Controlling the stereochemistry during synthesis is paramount, as different isomers can have vastly different properties.

Achieving high diastereoselectivity (favoring one diastereomer over others) and enantiomeric purity (favoring one enantiomer over its mirror image) is a significant challenge in the synthesis of molecules with multiple chiral centers. Synthetic strategies often start from an enantiomerically pure precursor from the natural "chiral pool," such as an amino acid, to preserve chirality throughout the reaction sequence. researchgate.netmdpi.com

For instance, synthetic routes to protected 2,3-diaminopropanoic acid (Dap), a close structural analog, have been developed starting from optically pure serine. researchgate.netmdpi.com These multi-step procedures are designed to install the second amino group and modify the carboxyl group while maintaining the original stereoconfiguration of the starting material. researchgate.net Similar principles are applied to the synthesis of 2,3-DABA derivatives, where stereoselective reactions are employed to control the configuration at the newly formed chiral center. The biosynthesis of (2S,3S)‐DABA has been shown to proceed from L-threonine via a four-enzyme pathway, demonstrating a biological solution to stereocontrol. researchgate.net

Commercial suppliers of protected amino acid derivatives for peptide synthesis typically provide products with very high enantiomeric and diastereomeric purity, which is essential for the synthesis of well-defined peptides.

| Compound | Purity Type | Reported Purity | Reference |

|---|---|---|---|

| Fmoc-L-Dab(Boc)-OH | Enantiomeric Purity | min. 99.9 % | iris-biotech.de |

| Fmoc-L-Dab(Dde)-OH | Enantiomeric Purity | min. 99.9 % | iris-biotech.de |

| Fmoc-L-Dab(Aloc)-OH | Enantiomeric Purity | min. 99.9 % | iris-biotech.de |

| Fmoc-Dab(ivDde)-OH | Enantiomeric Purity | ≥ 99.5 % | sigmaaldrich.com |

| Fmoc-Dab(Mtt)-OH | Enantiomeric Purity | ≥ 99.0 % | sigmaaldrich.comcenmed.com |

Stereoisomerism profoundly influences the chemical and biological properties of molecules. solubilityofthings.com Since many biological systems, such as enzymes and receptors, are themselves chiral, they interact differently with different stereoisomers of a substrate or drug. libretexts.orgresearchgate.net This property, known as stereospecificity, means that one isomer may be biologically active while another is inactive or even has a completely different or toxic effect. libretexts.orgresearchgate.net

The difference in the three-dimensional arrangement of atoms between diastereomers results in different physical properties, such as boiling points, melting points, and solubility. solubilityofthings.com This also affects their chemical reactivity. In peptide applications, the specific stereochemistry of an amino acid building block like this compound dictates the final three-dimensional structure of the peptide. This conformation is critical for its biological function, such as how it binds to a target receptor or enzyme. For example, the neurotoxicity of the L- and D-isomers of 2,4-diaminobutyric acid has been shown to vary, highlighting the biological importance of stereochemistry in these compounds. nih.gov Therefore, the ability to synthesize stereochemically pure building blocks is fundamental to creating peptides with predictable structures and desired activities.

Orthogonal Protecting Group Strategies Utilizing Fmoc Ss Dab 3 Boc Oh

Principles of Orthogonal Protection in Peptide Synthesis

Orthogonal protection is a fundamental strategy in organic synthesis, particularly in the multi-step synthesis of complex molecules like peptides. fiveable.me It involves the use of multiple protecting groups that can be selectively removed without affecting the others, providing precise control over chemical transformations. fiveable.meorganic-chemistry.org In peptide synthesis, this allows for the stepwise addition of amino acids and the specific modification of side chains. fiveable.me

Fmoc/Boc Orthogonality for Selective Deprotection

The most widely used orthogonal system in solid-phase peptide synthesis (SPPS) is the combination of the 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc) groups. biosynth.com The key to their utility lies in their differential lability:

Fmoc (Fluorenylmethoxycarbonyl): This group is base-labile and is typically used to protect the α-amino group of the incoming amino acid. It can be removed with a mild base, most commonly a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). chempep.commasterorganicchemistry.com

Boc (tert-Butoxycarbonyl): This group is acid-labile and is often used to protect the side chains of amino acids. It is stable to the basic conditions used for Fmoc removal but can be cleaved with strong acids like trifluoroacetic acid (TFA). organic-chemistry.orgwikipedia.org

This orthogonality ensures that the α-amino group can be deprotected for the next coupling step without prematurely removing the side-chain protection. organic-chemistry.orgbiosynth.com This selective deprotection is crucial for building the desired peptide sequence. fiveable.me

Compatibility with Other Protecting Group Regimes (e.g., tBu, Bn)

The Fmoc/Boc strategy is compatible with other protecting groups, allowing for even more complex synthetic schemes. researchgate.net

tBu (tert-Butyl): The tBu group is, like Boc, acid-labile and is often used for side-chain protection. Its removal is typically performed simultaneously with Boc cleavage using TFA. biosynth.comnih.gov The Fmoc/tBu combination is a standard orthogonal pair in SPPS. biosynth.com

Bn (Benzyl): The benzyl (B1604629) group is typically removed by strong acids like hydrofluoric acid (HF) or through hydrogenolysis. biosynth.comnih.gov While the Boc/Bn combination is considered quasi-orthogonal (both are acid-labile but require different acid strengths for removal), the Fmoc group's base-lability makes it fully orthogonal to Bn-protected side chains. biosynth.com

This compatibility allows for multi-dimensional protection schemes where different parts of the peptide can be unmasked at different stages of the synthesis. researchgate.net

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, tBu, Bn |

| tert-Butoxycarbonyl | Boc | Acid (e.g., TFA) | Fmoc, Alloc |

| tert-Butyl | tBu | Acid (e.g., TFA) | Fmoc, Alloc |

| Benzyl | Bn | Strong Acid (HF) / Hydrogenolysis | Fmoc |

Selective Deprotection Mechanisms for Fmoc and Boc Moieties in Peptide Synthesis

The selective removal of Fmoc and Boc groups is achieved through distinct chemical mechanisms, which is the foundation of their orthogonality. chempep.comresearchgate.netsigmaaldrich.com

Base-Labile Fmoc Group Chemistry using Piperidine and DBU

The Fmoc group is removed via a base-induced β-elimination mechanism. chempep.compeptide.com A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring. chempep.compeptide.com This leads to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine of the amino acid. chempep.com

The reaction with piperidine is twofold: it not only acts as the base to initiate the deprotection but also serves as a scavenger for the electrophilic DBF byproduct, preventing it from reacting with the newly deprotected amine. peptide.com 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a stronger, non-nucleophilic base that can also be used for Fmoc removal, often resulting in faster deprotection. chempep.compeptide.com However, since DBU cannot scavenge the DBF, a nucleophilic scavenger like piperidine is often added to the DBU solution. chempep.com

| Reagent | Role | Concentration | Typical Reaction Time |

| Piperidine | Base & Scavenger | 20% in DMF | 3-10 minutes (repeated) |

| DBU | Base | 1-5% in DMF | Faster than piperidine |

Acid-Labile Boc Group Chemistry using Trifluoroacetic Acid

The Boc group is removed under acidic conditions, most commonly with trifluoroacetic acid (TFA), often in a mixture with dichloromethane (B109758) (DCM). wikipedia.org The mechanism involves the protonation of the carbonyl oxygen of the Boc group by TFA. commonorganicchemistry.com This initial protonation facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate. wikipedia.orgcommonorganicchemistry.com The carbamic acid is unstable and rapidly decarboxylates to release the free amine and carbon dioxide. commonorganicchemistry.com

To prevent the reactive tert-butyl cation from causing side reactions, such as the alkylation of sensitive amino acid residues (e.g., Tryptophan or Cysteine), scavenger molecules like anisole (B1667542) or thioanisole (B89551) are typically included in the cleavage cocktail. masterorganicchemistry.comwikipedia.org

Advanced Orthogonal Strategies with Diaminobutyric Acid Derivatives (e.g., ivDde, Alloc)

The use of diaminobutyric acid (Dab) and other diamino acids allows for the synthesis of branched or cyclic peptides. This requires additional levels of orthogonal protection to selectively modify the side-chain amino group. sigmaaldrich.comresearchgate.net

Two commonly used protecting groups for this purpose are ivDde and Alloc:

ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl): The ivDde group is stable to both the basic conditions of Fmoc removal and the acidic conditions of Boc/tBu cleavage. sigmaaldrich.com It is selectively removed using a dilute solution of hydrazine (B178648) (e.g., 2% in DMF), allowing the side-chain amine to be exposed for modification while the rest of the peptide remains protected. sigmaaldrich.comresearchgate.net

Alloc (Allyloxycarbonyl): The Alloc group offers another layer of orthogonality. It is stable to both acid and base but can be selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. nih.goviris-biotech.de This allows for side-chain deprotection under neutral conditions, which is compatible with both Fmoc- and Boc-based strategies. researchgate.netiris-biotech.de

Sequential Deprotection and Site-Specific Modification

The core utility of Fmoc-ss-Dab(3-Boc)-OH lies in the ability to perform sequential deprotection and modification steps at specific sites within a molecule. This is a powerful technique for introducing multiple, different modifications onto a single peptide backbone or for creating cyclic peptides with defined stereochemistry.

The process begins with the incorporation of this compound into the growing peptide chain during SPPS. Following its incorporation, the Fmoc group on the α-amino group is removed using a standard piperidine treatment, allowing for the continuation of the peptide chain elongation. nih.gov This leaves the Boc group on the side-chain amine intact.

Once the full-length linear peptide is assembled, the side-chain Boc group can be selectively removed using an acid such as TFA, while the peptide remains anchored to the solid support and other acid-labile side-chain protecting groups (if chosen carefully) remain in place. peptide.com This exposes a free amine at a specific, predetermined position within the peptide sequence. This newly available amine can then be reacted with a variety of agents to introduce specific modifications. For example, it can be acylated, alkylated, or coupled with another peptide or a small molecule.

This methodology is particularly advantageous for:

Cyclization: The exposed side-chain amine can be reacted with the C-terminal carboxylic acid (after its activation) to form a side-chain-to-tail cyclic peptide.

Bifunctional Peptides: Two different bioactive peptide sequences can be linked together.

Introduction of Probes: Fluorescent dyes, radioisotopes, or affinity tags can be precisely attached to a specific location within the peptide.

This sequential deprotection strategy offers a high degree of control over the final molecular architecture, enabling the synthesis of complex and highly functionalized peptides that would be difficult or impossible to produce using other methods.

Detailed Steps for Sequential Deprotection and Modification:

| Step | Reagent/Condition | Purpose |

| 1. Fmoc Deprotection (α-amino) | 20% Piperidine in DMF | Exposes the α-amino group for peptide chain elongation. nih.gov |

| 2. Boc Deprotection (side-chain) | Trifluoroacetic Acid (TFA) | Selectively removes the Boc group from the Dab side-chain, exposing the amine for modification. peptide.com |

| 3. Site-Specific Modification | Electrophiles (e.g., activated carboxylic acids, alkyl halides) | Attaches a desired molecule or functional group to the newly exposed side-chain amine. |

Applications of Fmoc Ss Dab 3 Boc Oh in the Synthesis of Complex Peptide Architectures

Branched Peptide Synthesis Methodologies

Branched peptides, which contain peptide chains extending from the side chains of certain amino acids, are of significant interest for developing vaccines, drug delivery systems, and multivalent ligands. The use of diamino acids like L-2,4-diaminobutyric acid (Dab) is a primary method for inducing such branching. peptide.com

The core principle for utilizing Fmoc-ss-Dab(3-Boc)-OH in branched peptide synthesis lies in its orthogonal protecting groups. peptide.comresearchgate.net During standard Fmoc-based SPPS, the main peptide backbone is elongated by repeatedly removing the Nα-Fmoc group with a mild base, typically a solution of piperidine (B6355638) in DMF, followed by coupling the next amino acid. researchgate.net The N-gamma-Boc group on the Dab side chain remains stable under these conditions.

Once the primary peptide sequence is assembled, the side-chain Boc group can be selectively removed using acid, such as trifluoroacetic acid (TFA), without cleaving the peptide from most resin types. peptide.com This unmasks the side-chain amine, providing a new point for modification. A second, distinct peptide chain can then be synthesized at this position, creating a branched structure. The ability to control which amine is deprotected and when is the key design principle that enables the construction of complex, well-defined branched peptides. For more complex architectures, other side-chain protecting groups with different removal conditions, such as Aloc (removed by palladium) or Dde (removed by hydrazine), can be used in combination to provide multiple levels of orthogonality. peptide.comiris-biotech.denih.gov

| Protecting Group | Typical Location | Removal Conditions | Stability |

|---|---|---|---|

| Fmoc (9-Fluorenylmethoxycarbonyl) | α-Amino Group | 20% Piperidine in DMF | Acid-labile |

| Boc (tert-Butyloxycarbonyl) | Side-Chain Amine (e.g., Dab, Lys) | Trifluoroacetic Acid (TFA) | Base-stable |

| Aloc (Allyloxycarbonyl) | Side-Chain Amine | Palladium (Pd(0)) catalyst | Stable to acid and base |

| Dde (1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) | Side-Chain Amine | 2% Hydrazine (B178648) in DMF | Stable to acid and base |

Peptide dendrimers and multimers are highly branched, tree-like molecules that present multiple copies of a peptide sequence. These structures can exhibit enhanced biological activity due to multivalency. Lysine (B10760008) is traditionally used for creating dendrimeric scaffolds by leveraging its α- and ε-amino groups. mdpi.com this compound serves a similar function as a branching unit. mdpi.com

The synthesis of a dendrimer can be initiated by coupling this compound to a resin. After removing the Fmoc group, two equivalents of the same building block can be coupled, doubling the number of reactive sites. This process can be repeated to build successive generations of branches. Alternatively, a peptide sequence can be attached to the side-chain amine of a Dab residue within a linear peptide, and this process can be iterated to create a multimeric display of the peptide. The orthogonal nature of the Fmoc and Boc groups in this compound is what makes the stepwise and controlled synthesis of these complex polymeric systems possible. mdpi.com

Design Principles for Side-Chain Modification

Cyclic Peptide and Macrocyclization Strategies

Cyclization is a powerful strategy for constraining the conformation of a peptide, which can lead to increased metabolic stability, enhanced receptor affinity, and improved selectivity. researchgate.net The formation of a lactam bridge (an amide bond) between the side chain of an amino acid like Dab and another part of the peptide is a common method for macrocyclization. nih.gov

On-resin cyclization is a highly efficient method for synthesizing cyclic peptides as it minimizes intermolecular side reactions that can lead to dimerization or polymerization. researchgate.netekb.eg The process involves assembling the linear peptide on a solid support using Fmoc-SPPS. To create a side-chain-to-side-chain lactam bridge using this compound, an acidic amino acid like Aspartic Acid (Asp) or Glutamic Acid (Glu) is also incorporated into the sequence, with its side-chain carboxyl group protected by an acid-labile ester (e.g., OtBu).

After the linear sequence is complete, both the Boc group on the Dab side chain and the OtBu group on the Asp/Glu side chain are removed simultaneously with acid. This exposes a free amine and a free carboxylic acid, which are then coupled using a reagent like PyAOP or HCTU to form the cyclic structure while the peptide remains attached to the resin. nih.govmdpi.com This on-resin approach has been successfully used to create constrained peptidomimetics with improved biological properties. nih.gov

While on-resin techniques are often preferred, solution-phase cyclization remains a necessary alternative, particularly for head-to-tail cyclizations or when on-resin cyclization proves inefficient. researchgate.net In this method, the protected linear peptide is first cleaved from the solid support. The protecting groups at the positions intended for cyclization are then removed, and the macrocyclization is performed in a highly diluted solution. mdpi.com High dilution is critical to favor the desired intramolecular reaction over intermolecular reactions. ekb.egmdpi.com Common reagents for promoting amide bond formation in solution include HOBt/EDC and BOP. ekb.eg

The chemical structure of the amino acid used for bridging significantly influences the properties of the resulting cyclic peptide. Diaminobutyric acid possesses a C4 backbone, which affects the size and flexibility of the macrocycle formed. When compared to L-2,3-diaminopropionic acid (Dap), which has a shorter C3 backbone, Dab creates a larger and more flexible lactam ring.

Solution-Phase Cyclization Approaches

Synthesis of Non-Canonical Amino Acid Containing Peptides

The use of non-canonical amino acids (ncAAs) is a cornerstone of modern peptide chemistry, allowing for the creation of peptides with properties unattainable with the 20 proteinogenic amino acids. This compound is a prime example of an ncAA building block used to enhance peptide function. researchgate.net

Incorporating this compound into a peptide sequence introduces the unnatural amino acid (2S,3S)-diaminobutyric acid. This ncAA can fundamentally alter the peptide's secondary structure, such as its helical propensity or ability to form tight turns. The presence of the extra amino group in the side chain can introduce new hydrogen bonding opportunities or serve as a site for post-translational modifications that are not possible with standard amino acids. nih.gov This allows medicinal chemists to fine-tune the peptide's conformation, stability, and binding affinity for a specific biological target. For instance, ncAAs have been used to develop highly selective peptide-based inhibitors and probes for enzymes like caspases. rcsb.org

While the incorporation of ncAAs is powerful, it presents several challenges. A primary hurdle is the availability of the protected ncAA building blocks; however, the Fmoc-SPPS strategy is generally better served with a wider variety of commercially available ncAAs compared to the older Boc-SPPS method. iris-biotech.denih.gov

During synthesis, the unique structures of ncAAs can sometimes lead to inefficient coupling reactions or undesired side reactions. For example, steric hindrance from bulky side chains can slow down the coupling step, requiring stronger coupling reagents or longer reaction times. rsc.org The choice of protecting groups is also critical. The use of an orthogonal protecting group on the ncAA side chain, like the Boc group in this compound, is a key strategy to prevent interference with the ongoing synthesis and allow for selective manipulation later on. Late-stage functionalization (LSF) of a fully assembled peptide is an alternative strategy that can introduce diversity without requiring the synthesis of numerous individual ncAA building blocks. nih.gov

Table 3: Challenges and Strategies in ncAA Peptide Synthesis

| Challenge | Description | Mitigation Strategy |

|---|---|---|

| Building Block Availability | The required protected ncAA may not be commercially available or easy to synthesize. | Utilize Fmoc-SPPS due to a wider range of available building blocks. iris-biotech.de Employ late-stage functionalization (LSF) on a canonical residue. nih.gov |

| Inefficient Coupling | Steric hindrance or unusual structure of the ncAA can lead to incomplete coupling reactions. | Use potent coupling reagents (e.g., HATU, HCTU); increase reaction time or temperature; perform double couplings. rsc.org |

| Side Reactions | The ncAA side chain may have reactive functionalities that cause undesired reactions. | Employ robust and orthogonal side-chain protecting groups (e.g., Boc, Alloc, ivDde) that are stable to the conditions of chain elongation. |

| Protecting Group Removal | Final deprotection of all protecting groups can be complicated by the ncAA's presence. | Select scavengers carefully during the final cleavage step to prevent modification of the ncAA or other sensitive residues. peptide.com |

Engineering Peptide Sequences with Unnatural Amino Acid Incorporations

Specialized Peptide Conjugates and Ligands

The ultimate goal of using building blocks like this compound is to create peptides with highly specialized functions. The ability to introduce branches, cycles, and conjugated moieties allows for the design of sophisticated peptide ligands and potential therapeutics.

The Dab side chain can be used to form a lactam bridge with the C-terminus of the peptide or a side-chain carboxyl group (e.g., from Asp or Glu), resulting in a conformationally constrained cyclic peptide. escholarship.org Such cyclization often leads to increased metabolic stability and enhanced binding affinity and selectivity for the target receptor. This approach has been used to develop somatostatin (B550006) analogs with optimized ring sizes for specific biological activities. medchemexpress.com

Furthermore, the Dab residue can act as an attachment point for half-life extension moieties or targeting ligands. For example, conjugating a peptide to a larger molecule like an antibody or albumin-binding domain can significantly prolong its circulation time in the body. By incorporating this compound, chemists can precisely control the site of this conjugation, ensuring that the peptide's active region remains unobstructed.

Lipidated Peptide Synthesis and Modulation of Activity

The incorporation of lipid moieties into peptide structures, or lipidation, is a powerful strategy to enhance the therapeutic potential of peptides. This modification can improve enzymatic stability, bioavailability, and membrane-penetrating capabilities. nih.gov Fmoc-L-Dab(Boc)-OH serves as a valuable scaffold in this context, providing a site for the attachment of fatty acids.

Research Findings:

The use of Fmoc-L-Dab(Boc)-OH is prominent in the synthesis of cationic lipopeptides, which are investigated for their antimicrobial and anticancer properties. doi.org In one study, a series of ultrashort cationic lipopeptides (USCLs) were synthesized using Fmoc solid-phase peptide synthesis (SPPS). These USCLs consisted of di- or tripeptides made entirely of L-2,4-diaminobutyric acid (Dab) residues, with fatty acids of varying lengths (C8 to C18) attached to the N-terminus. doi.org The synthesis involved the sequential coupling of Fmoc-L-Dab(Boc)-OH, followed by N-terminal acylation with the desired fatty acid. doi.org The study revealed that both the hydrophobicity (lipid chain length) and the net positive charge (number of Dab residues) significantly influence the biological activity of these lipopeptides against bacteria, fungi, and cancer cell lines. doi.org

| Lipopeptide Class | Role of Fmoc-L-Dab(Boc)-OH | Key Research Finding | Reference |

|---|---|---|---|

| Ultrashort Cationic Lipopeptides (USCLs) | Forms the cationic peptide backbone (di- or tri-Dab sequences). | Activity is modulated by the number of Dab residues (net charge) and the length of the N-terminal fatty acid (hydrophobicity). | doi.org |

| Polymyxin Analogs | Incorporated as a key residue in the cyclic and/or linear portions of the peptide. | Substitution of Dab residues alters antimicrobial activity and cytotoxicity, allowing for the development of less toxic variants. | acs.org |

| Octapeptin Analogs | Used as a building block for the peptide core. | Synthesis of pure octapeptin components and their analogs enables detailed structure-activity relationship studies, showing retained activity against polymyxin-resistant strains. | nih.gov |

Design of Peptide Analogs for Receptor Binding and Molecular Recognition

The introduction of non-proteinogenic amino acids like Dab into peptide sequences is a well-established method for creating analogs with modified conformations, stability, and receptor binding properties. Fmoc-L-Dab(Boc)-OH is frequently used for this purpose, as the shorter side chain of Dab compared to lysine can introduce conformational constraints and alter the peptide's interaction with its biological target.

Research Findings:

Fmoc-L-Dab(Boc)-OH has been employed to synthesize analogs of various bioactive peptides to probe structure-activity relationships (SAR). For example, it has been used to create somatostatin analogs. These synthetic peptides were investigated for their ability to inhibit neointima formation without affecting growth hormone release, highlighting the potential for developing receptor-selective analogs. medchemexpress.com

In the field of antimicrobial peptides, analogs of aurein (B1252700) 1.2 and temporin A have been synthesized by replacing lysine residues with Dab. mdpi.commdpi.com In the case of aurein 1.2 analogs, replacing lysine with Dab resulted in peptides with lower toxicity, indicating an improved safety profile for potential therapeutic applications. mdpi.com Similarly, for temporin A, substituting the arginine at position 7 with Dab was part of a study to understand how the basicity of this position influences antibacterial activity. mdpi.com

Neurotensin (B549771) (NT) analogs have also been developed using Fmoc-L-Dab(Boc)-OH. In an effort to create potent and selective ligands for the human neurotensin receptor subtype 2 (NTS2), researchers synthesized hexapeptide analogs of NT(8-13) where a diaminobutyric acid residue was incorporated at position 9. google.com These modifications are crucial for understanding the molecular determinants of receptor selectivity and for designing novel therapeutics for conditions like pain. google.com The ability to introduce Dab provides a tool to fine-tune the peptide's interaction with its receptor, potentially leading to analogs with enhanced selectivity and potency. researchgate.netnih.gov

| Parent Peptide | Modification using Fmoc-L-Dab(Boc)-OH | Objective of Analog Design | Reference |

|---|---|---|---|

| Somatostatin | Used to synthesize analogs with optimized ring sizes. | To develop analogs that inhibit neointima formation without altering growth hormone release. | medchemexpress.com |

| Aurein 1.2 | Replacement of Lys residues at positions 7 and 8 with Dab. | To study the effect on antimicrobial activity and cytotoxicity, leading to analogs with lower toxicity. | mdpi.com |

| Temporin A | Replacement of Arg residue at position 7 with Dab. | To investigate the influence of amino acid basicity at a specific position on antibacterial activity. | mdpi.com |

| Neurotensin (NT) | Incorporation of Dab at position 9 of NT(8-13) analogs. | To develop potent and selective ligands for the neurotensin receptor subtype 2 (NTS2). | google.com |

Advanced Methodological Considerations and Challenges

Optimization of Coupling Conditions for Diaminobutyric Acid Residues

The successful incorporation of diaminobutyric acid (Dab) residues, such as that from Fmoc-ss-Dab(3-Boc)-OH, into a growing peptide chain is highly dependent on the chosen coupling conditions. The selection of reagents and reaction parameters directly impacts coupling efficiency and the prevention of undesirable side products.

The formation of a peptide bond requires the activation of the carboxylic acid group of the incoming amino acid. iris-biotech.de A variety of coupling reagents are available, each with distinct mechanisms and reactivity profiles. For sterically hindered amino acids or sequences prone to aggregation, the choice of coupling reagent is critical. iris-biotech.desigmaaldrich.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. iris-biotech.desigmaaldrich.com

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are foundational coupling reagents. iris-biotech.de However, they can lead to side reactions and racemization if used without an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure®. iris-biotech.de

Phosphonium salts , like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP), are effective but their solutions in DMF have moderate stability. sigmaaldrich.com

Aminium/Uronium salts , such as HATU, HBTU, and COMU, are highly reactive and often preferred for difficult couplings. iris-biotech.desigmaaldrich.com HATU and its oxyma-based counterpart, COMU, are particularly efficient due to the formation of highly reactive OAt and Oxyma esters, respectively. sigmaaldrich.com

The reaction kinetics are influenced by the steric hindrance of the amino acid, the solvent, and the temperature. iris-biotech.de For instance, low coupling efficiency of Dab derivatives can sometimes be attributed to steric hindrance or lactamization of the side chain. To overcome this, strategies such as using more potent coupling reagents like DEPBT (which can minimize lactam formation), performing double couplings, or extending reaction times can be employed. researchgate.net Microwave-assisted synthesis has also been shown to accelerate coupling reactions significantly, often reducing reaction times from hours to minutes. ekb.egnih.gov

Table 1: Comparison of Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Advantages | Disadvantages |

|---|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective | Can cause racemization without additives; DCC byproduct is poorly soluble |

| Phosphonium Salts | PyBOP | High efficiency | Moderate stability in solution |

Side reactions are a persistent challenge in solid-phase peptide synthesis (SPPS), potentially leading to impurities that are difficult to remove. iris-biotech.degyrosproteintechnologies.com The unique structure of diaminobutyric acid introduces specific risks.

A primary concern during the incorporation of Dab derivatives is lactam formation . rsc.org The side-chain amino group can intramolecularly attack the activated carboxyl group, leading to a cyclic lactam. This side reaction is particularly prevalent with certain coupling reagents and can be mitigated by using reagents that reduce basicity, such as DEPBT, or by employing a pre-activation strategy. researchgate.net

Another common side reaction in Fmoc-based SPPS is the premature removal of the Fmoc group by a basic side chain, such as the free ε-amino group of a lysine (B10760008) residue. researchgate.net While the γ-amino group of Dab is less basic than that of lysine, the potential for this side reaction exists if the side-chain protecting group is unintentionally removed. researchgate.net

The cleavage of protecting groups at the end of the synthesis can also introduce side products. Reactive carbocations generated during cleavage can modify sensitive residues like tryptophan, methionine, and tyrosine. researchgate.net The use of scavengers in the cleavage cocktail is essential to prevent these modifications. researchgate.net

Reagent Selection and Reaction Kinetics in Peptide Bond Formation

Maintaining Stereochemical Integrity During Peptide Elongation

The biological activity of a peptide is critically dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. Therefore, preventing racemization (or epimerization) during synthesis is of utmost importance.

Epimerization is the unwanted inversion of configuration at the α-carbon of an amino acid residue during peptide synthesis. mdpi.com This side reaction can be difficult to control and the resulting diastereomeric impurities are often challenging to separate from the desired product. mdpi.com

Two primary mechanisms contribute to epimerization in peptide synthesis: mdpi.com

Oxazolone Formation : Strong activation of the carboxyl group can lead to the formation of a planar oxazol-5(4H)-one intermediate. The abstraction and re-addition of the α-proton to this intermediate can result in racemization. This is considered the main pathway for epimerization. mdpi.com

Direct Enolization : Direct abstraction of the α-proton by a base can also lead to a planar enolate intermediate, which can then be protonated from either face, causing racemization. mdpi.com

The risk of epimerization is highest for the amino acid being activated for coupling. researchgate.net Cysteine and histidine are particularly susceptible to racemization. researchgate.net While data specifically on the epimerization of diaminobutyric acid during coupling is less common, the general principles of epimerization control apply.

Strategies to minimize epimerization include:

Choice of Coupling Reagent : The use of additives like HOBt or OxymaPure® with carbodiimides suppresses racemization. iris-biotech.de Reagents that generate less reactive activated species or that promote rapid coupling can also reduce the time the amino acid spends in an activated, racemization-prone state. iris-biotech.de

Base Selection : The choice and concentration of the base used during coupling and deprotection are critical. Non-nucleophilic, sterically hindered bases like diisopropylethylamine (DIEA) are commonly used.

Reaction Temperature : Lowering the reaction temperature can reduce the rate of epimerization. However, this may also slow down the desired coupling reaction. ekb.eg

Protecting Groups : The N-terminal protecting group also plays a role. The urethane-type linkage of the Fmoc group helps to suppress racemization compared to other protecting group strategies.

Detecting and quantifying diastereomeric impurities resulting from epimerization is a critical aspect of quality control in peptide synthesis. ijsra.net Several analytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the most widely used technique for assessing the purity of synthetic peptides. google.comresearchgate.net By using chiral stationary phases or, more commonly, by derivatizing the peptide hydrolysate with a chiral reagent (e.g., Marfey's reagent) to form diastereomers, HPLC can effectively separate and quantify enantiomeric impurities. researchgate.net The high resolution of modern ultra-performance liquid chromatography (UPLC) systems further enhances this capability. ijsra.net

Mass Spectrometry (MS) : While mass spectrometry cannot distinguish between stereoisomers on its own, it is an indispensable tool when coupled with a separation technique like HPLC (LC-MS). ijsra.net LC-MS allows for the confirmation of the molecular weight of the desired peptide and the identification of impurities, including diastereomers if they are chromatographically resolved. tapi.com

Capillary Electrophoresis (CE) : CE is a high-resolution separation technique that can be used to monitor charge-related impurities and, in some cases, separate diastereomers. researchgate.net Its sensitivity to changes in the shape and size of a peptide makes it a valuable complementary technique to HPLC. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : High-field NMR can sometimes be used to distinguish between diastereomers, as they may exhibit different chemical shifts or coupling constants in a chiral environment. Two-dimensional NMR techniques can provide detailed structural information to confirm the stereochemical integrity of the peptide. nih.gov

Table 2: Analytical Methods for Diastereomeric Purity

| Technique | Principle | Application in Purity Assessment |

|---|---|---|

| HPLC/UPLC | Differential partitioning between a stationary and mobile phase. Chiral columns or derivatization used for enantiomers. | Gold standard for purity analysis and separation of diastereomers. ijsra.net |

| LC-MS | Separation by HPLC followed by mass-to-charge ratio detection. | Confirms molecular weight and identifies separated impurities, including diastereomers. tapi.com |

| Capillary Electrophoresis (CE) | Separation based on electrophoretic mobility in a capillary. | High-resolution separation, sensitive to changes in charge, shape, and size. researchgate.net |

Epimerization Control in Fmoc Solid-Phase Peptide Synthesis

Scale-Up Synthesis and Process Development for this compound Derivatives

Translating a peptide synthesis from a small laboratory scale to a larger, manufacturing scale introduces significant challenges. Process development for peptides containing modified residues like this compound must address issues of cost, efficiency, reproducibility, and regulatory compliance.

The scale-up of SPPS requires careful optimization of all parameters, including resin choice, solvent volumes, reaction times, and purification methods. peptide.com For example, a synthesis protocol that is effective on a milligram scale may not be economically viable or efficient at a kilogram scale. nih.gov The choice of reagents becomes more critical, with a focus on cost, safety, and ease of handling. For instance, replacing highly toxic or explosive reagents is a key consideration in process development. nih.gov

A patent for the large-scale production of a related compound, Fmoc-Dab(Boc)-OH, highlights a two-step synthetic route starting from Fmoc-Gln-OH, designed to be more efficient and amenable to industrial production than previous multi-step methods. google.com This illustrates the kind of process optimization required for scale-up.

Furthermore, process analytical technology (PAT) can be implemented to monitor the synthesis in real-time, allowing for adjustments that ensure consistent quality and improve efficiency. tapi.com The development of robust and scalable purification protocols, typically involving preparative RP-HPLC, is also a crucial component of process development to ensure the final product meets the required purity standards. google.com The ultimate goal is a process that is not only efficient and high-yielding but also robust and reproducible, capable of consistently delivering a high-quality product.

Considerations for Industrial Production of Non-Canonical Amino Acids

The industrial-scale production of non-canonical amino acids, including elaborately protected derivatives like this compound, is a significant undertaking fraught with challenges. Unlike the 20 canonical amino acids, ncAAs often require multi-step chemical syntheses that can be costly and generate substantial waste. nih.govoup.com

Key considerations and challenges include:

Scalability and Supply Chain: Scaling up production from laboratory research quantities to commercial volumes presents significant hurdles. chemanager-online.com Issues such as long lead times, high costs, and potential supply chain vulnerabilities are common. chemanager-online.com For specialized reagents like this compound, ensuring a consistent and scalable supply is critical for therapeutic peptide development. nih.gov

Purity and Quality Control: Achieving high purity is essential, particularly for applications in therapeutic peptide manufacturing. The industrial production of Fmoc amino acids has led to significant improvements in quality, with many standard derivatives available at over 99% purity. nih.gov However, each unique ncAA requires dedicated process development to control for potential side reactions and ensure stereochemical integrity—in this case, maintaining the (2S,3S) configuration. iris-biotech.de

Sustainable Manufacturing: Traditional chemical synthesis routes for complex molecules can be resource-intensive and generate significant solvent waste. vapourtec.com There is a growing emphasis on developing "green" manufacturing processes. Biocatalysis, which uses enzymes to perform specific chemical transformations, is an emerging paradigm for producing ncAAs more sustainably. oup.comchemanager-online.com Enzymes can create stereochemically pure products in fewer steps and often work in aqueous environments, reducing the need for harsh organic solvents. chemanager-online.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | (2S,3S)-N2-(9-Fluorenylmethyloxycarbonyl)-N3-t-butyloxycarbonyl-2,3-diaminobutyric acid |

| CAS Number | 131669-43-7 iris-biotech.decreative-peptides.com |

| Molecular Formula | C₂₄H₂₈N₂O₆ iris-biotech.de |

| Molecular Weight | 440.49 g/mol iris-biotech.de |

| Purity | ≥98% iris-biotech.de |

| Enantiomeric Purity | ≥99.7% iris-biotech.de |

| Storage Temperature | 2-8°C iris-biotech.de |

Automation and High-Throughput Methodologies in SPPS (e.g., Flow Fmoc-SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the standard method for chemically constructing peptides. jpt.com The incorporation of custom building blocks like this compound into peptide sequences has been streamlined by automation and the development of high-throughput techniques. jpt.combiotage.com

Automation in SPPS: The automation of SPPS, first developed by Bruce Merrifield, has revolutionized peptide science by standardizing the repetitive cycles of deprotection, coupling, and washing. libretexts.orgamericanpeptidesociety.org Automated synthesizers reduce manual labor and minimize human error, leading to more reliable and reproducible outcomes. americanpeptidesociety.orgnih.gov This is particularly beneficial when synthesizing long or complex peptides where efficiency at each step is critical. iris-biotech.de Modern automated systems often incorporate features like microwave heating to accelerate reaction times, especially for sterically hindered residues. americanpeptidesociety.orgcem.com

High-Throughput Methodologies: High-throughput SPPS allows for the parallel synthesis of many different peptides simultaneously, which is invaluable for drug discovery and screening peptide libraries. biotage.comnih.gov Automated multi-channel synthesizers can produce dozens of peptides at once, accelerating the design and optimization of novel peptide sequences. nih.govnih.gov This enables rapid iteration, allowing researchers to explore the impact of incorporating unnatural amino acids like this compound on peptide structure and function. nih.govresearchgate.net

Flow Fmoc-SPPS: Continuous Flow Solid-Phase Peptide Synthesis (Flow Fmoc-SPPS) is an advanced methodology that offers significant advantages over traditional batch-based SPPS. vapourtec.com In a flow system, reagents are continuously passed through a column containing the resin-bound peptide. uzh.ch This approach provides several key benefits:

Increased Speed and Efficiency: Flow systems can dramatically reduce synthesis times. For example, a complex peptide that might take weeks to synthesize in batch mode could be prepared in a single day using a flow-based system. vapourtec.com

Reduced Waste: Flow-SPPS can be more efficient in its use of reagents and solvents, making the process more cost-effective and environmentally friendly. vapourtec.combiotage.com

Real-Time Monitoring: Flow systems can easily be equipped with in-line monitoring tools, such as UV-Vis detectors. vapourtec.comiris-biotech.de This allows for real-time tracking of the Fmoc deprotection step, ensuring that each reaction goes to completion before proceeding to the next cycle. iris-biotech.debachem.com This data-rich approach allows for rapid optimization and troubleshooting. vapourtec.com

Improved Peptide Quality: The precise control over reaction conditions and the ability to use elevated temperatures in a controlled manner can help to minimize side reactions and improve the purity of the final peptide. uzh.ch

For the synthesis of peptides containing valuable, custom-made amino acids like this compound, the efficiency and reduced reagent consumption of Flow-SPPS are particularly advantageous. vapourtec.com

Table 2: List of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| (2S,3S)-N2-(9-Fluorenylmethyloxycarbonyl)-N3-t-butyloxycarbonyl-2,3-diaminobutyric acid | This compound |

| 9-fluorenylmethyloxycarbonyl | Fmoc |

| tert-butyloxycarbonyl | Boc |

| N,N'-Diisopropylcarbodiimide | DIC |

| N,N-Diisopropylethylamine | DIPEA |

| Dimethylformamide | DMF |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | HATU |

| 1-Hydroxybenzotriazole | HOBt |

| Ethyl (hydroxyimino)cyanoacetate | Oxyma |

| Piperidine (B6355638) | |

| Trifluoroacetic acid | TFA |

| Triisopropylsilane | TIS |

| Ethanedithiol | EDT |

Future Directions in Fmoc Ss Dab 3 Boc Oh Research

Exploration of Novel Protecting Group Combinations and Cleavage Mechanisms

The current utility of Fmoc-ss-Dab(3-Boc)-OH is founded on the well-established orthogonal pairing of the base-labile Fmoc group and the acid-labile Boc group. chempep.comnih.gov Future research will likely focus on replacing the Boc group on the N3-amine with other protecting groups to create new orthogonal systems, enabling even more complex, multi-step synthetic pathways on a solid support.

Research is moving towards developing protection schemes that offer greater selectivity and milder deprotection conditions. This allows for the incorporation of sensitive modifications elsewhere in a peptide sequence. For instance, substituting the Boc group with an allyloxycarbonyl (Alloc) group, which is removed by palladium catalysis, would introduce a third layer of orthogonality. iris-biotech.de This would permit the selective deprotection and modification of the Dab side chain while both the N-terminus (Fmoc) and acid-sensitive side chains (tBu-based) remain protected. Other potential protecting groups for the side chain could include photosensitive or enzyme-labile groups, offering spatiotemporal control over the synthesis of highly complex architectures.

Furthermore, innovation in cleavage mechanisms for existing protecting groups is an active area of investigation. While piperidine (B6355638) is standard for Fmoc removal, concerns about side reactions like aspartimide formation drive research into alternative methods. nih.gov Similarly, developing milder reagents than the strong acids (like trifluoroacetic acid) typically used for Boc cleavage is crucial for synthesizing peptides with acid-sensitive post-translational modifications. sigmaaldrich.com Future protocols might involve novel cleavage cocktails or non-chemical methods, such as thermal cleavage of the Fmoc group, to improve yields and purity. researchgate.netchimia.ch

| Protecting Group | Typical Cleavage Reagent/Condition | Orthogonality with Fmoc/tBu | Potential Application with Fmoc-ss-Dab-OH Scaffold |

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) sigmaaldrich.com | Standard orthogonal partner to Fmoc | Current standard for branched peptide synthesis |

| Alloc (allyloxycarbonyl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) iris-biotech.de | Fully Orthogonal | Allows selective side-chain modification on-resin |

| Cbz (carbobenzyloxy) | H₂/Pd (Hydrogenolysis) or HBr/AcOH | Partially Orthogonal (requires specific conditions) | Useful in solution-phase synthesis or for specific applications |

| ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) | 2-5% Hydrazine (B178648) in DMF | Fully Orthogonal | Enables selective side-chain deprotection under mild basic conditions |

| Photolabile Groups (e.g., Nvoc) | UV Light (e.g., 365 nm) | Fully Orthogonal | Spatiotemporal control for surface grafting or array synthesis |

Expanding the Scope of Complex Peptide Architectures and Foldamers

The diamino acid structure of this compound is fundamental for moving beyond linear peptides to more intricate three-dimensional structures. Its future application is central to the design of sophisticated peptide architectures with tailored functions.

Branched and Dendrimeric Peptides: By selectively removing the Boc group from the Dab side chain, a new peptide chain can be synthesized from this position, creating a branched peptide. Repeating this process with subsequent this compound units allows for the construction of peptide dendrimers. google.com Future work will explore the use of this building block to create highly dense, functionalized dendrimers for applications such as drug delivery and multivalent antigen presentation.

Cyclic Peptides and Conformational Constraint: Cyclization is a key strategy for improving the stability and bioactivity of peptides. This compound is an ideal tool for creating lactam-bridged cyclic peptides. After synthesis of a linear peptide, the side-chain amine of the Dab residue can be deprotected and reacted with a C-terminal carboxylic acid or the side chain of an acidic amino acid (like Asp or Glu) to form a stable amide bond, thereby cyclizing the peptide. Research is focused on using this method to develop novel constrained peptides that mimic the bioactive conformations of larger proteins. mdpi.com

Foldamers: Foldamers are non-natural oligomers that mimic the secondary structures of proteins, such as helices and sheets. nih.govresearchgate.net The defined stereochemistry (2S,3S) of this compound can be used to induce specific turns and folds in a synthetic polymer chain. By incorporating this and other constrained amino acids into a sequence, researchers can design foldamers with predictable and stable three-dimensional shapes. digitellinc.comrowan.edu Future directions include using this building block to create helical foldamers that can mimic protein surfaces to disrupt protein-protein interactions (PPIs), a significant goal in drug discovery. digitellinc.comuni-muenchen.de

| Complex Architecture | Role of this compound | Research Objective |

| Branched Peptides | Provides the branching point for a second peptide chain | Creating multivalent ligands, vaccine candidates, or targeted drug carriers |

| Lactam-Bridged Cyclic Peptides | Side-chain amine acts as a nucleophile for intramolecular cyclization | Enhancing metabolic stability, receptor affinity, and cell permeability mdpi.com |

| Peptide Dendrimers | Serves as the core or generational branching unit | Developing high-capacity drug delivery systems and diagnostic agents google.com |

| Foldamers | Induces specific backbone turns and pre-organizes secondary structures | Designing protein mimetics to modulate biological pathways nih.govdigitellinc.com |

Integration with Emerging Synthetic Technologies and Chemical Biology Applications

The unique properties of this compound make it highly suitable for integration with cutting-edge synthetic technologies and for addressing complex challenges in chemical biology.

Automated and Flow Synthesis: Modern peptide synthesis is increasingly reliant on automation and flow chemistry to improve efficiency and scale. The defined reactivity and solubility of this compound make it compatible with these systems. Future research will involve optimizing its use in continuous flow reactors for the rapid, automated synthesis of complex branched or cyclic peptides, which are challenging to produce with traditional batch methods.

Chemical Biology Probes and Protein-Protein Interaction (PPI) Modulators: The ability to create branched and conformationally constrained peptides is crucial for designing molecules that can interact with biological systems in a specific manner. This compound is a key component in synthesizing scaffolds that mimic protein secondary structures, such as alpha-helices. rowan.edu These mimetics can be used as probes to study or as inhibitors to block disease-relevant PPIs. digitellinc.com Future work will focus on using this building block to construct sophisticated foldamers that target interfaces previously considered "undruggable." rowan.eduuni-muenchen.de

Peptide-Based Biomaterials and Drug Conjugates: The side-chain amine of the Dab residue, available after Boc deprotection, provides a convenient handle for conjugation. This can be used to attach drugs, imaging agents, or polymers like polyethylene (B3416737) glycol (PEG). Future applications include using this compound as a branching linker to create peptide-drug conjugates with a higher drug-to-peptide ratio or to develop self-assembling peptide-based hydrogels for tissue engineering and controlled release applications.

| Application Area | Function of this compound | Future Research Goal |

| Automated Flow Chemistry | A reliable building block for automated synthesis protocols | To enable the high-throughput synthesis of complex peptide libraries for screening |

| PPI Modulation | Core component for scaffolds that mimic protein secondary structures rowan.edu | Development of therapeutic foldamers that can disrupt disease-related protein interactions digitellinc.com |

| Peptide-Drug Conjugates (PDCs) | Provides a specific site for drug attachment or branching | Increasing drug payload and creating targeted delivery vehicles |

| Biomaterials Science | Serves as a cross-linking or functionalization point in peptide hydrogels | Designing smart biomaterials with tunable mechanical and biochemical properties |

Q & A

Q. Table 1: Key Reaction Parameters

| Step | Reagent | Time | Temperature |

|---|---|---|---|

| Fmoc Deprotection | 20% Piperidine/DMF | 2 × 5 min | RT |

| Coupling | HBTU/HOBt/DIEA | 1–2 hrs | RT |

| Boc Deprotection | 95% TFA | 1–2 hrs | RT |

Basic: How should this compound be stored to maintain stability?

Answer:

- Storage Conditions : Store at –20°C in a desiccator to prevent hydrolysis of the Boc group. Ensure the container is sealed under inert gas (e.g., argon) to avoid oxidation .

- Handling : Avoid prolonged exposure to moisture or acidic/basic conditions during weighing. Use anhydrous solvents (e.g., dry DMF) during synthesis .

Advanced: How can researchers resolve low coupling efficiency of this compound in peptide chains?

Answer:

Low coupling efficiency may arise from steric hindrance or poor solubility. Mitigation strategies include:

- Optimized Activation : Replace HBTU with COMU or Oxyma Pure for improved coupling kinetics .

- Solvent Adjustment : Use DCM:DMF (1:1) to enhance solubility of the amino acid derivative .

- Double Coupling : Repeat the coupling step with fresh reagents to ensure complete reaction .

- Monitoring : Use Kaiser or chloranil tests to verify free amine availability after coupling .

Advanced: How to address contradictory data in Boc deprotection kinetics for this compound?

Answer:

Contradictions in Boc deprotection rates (e.g., variability in TFA exposure time) can be resolved by:

- Systematic Analysis : Conduct kinetic studies using HPLC to track deprotection at intervals (10, 30, 60 min) under standardized conditions (95% TFA, RT) .

- Side-Chain Effects : Compare with analogs (e.g., Fmoc-Lys(Boc)-OH) to isolate steric/electronic influences .

- Literature Review : Cross-reference with studies on Dab derivatives in similar peptide contexts to identify consensus protocols .

Basic: What characterization techniques validate the incorporation of this compound into peptides?

Answer:

Q. Table 2: Key Analytical Parameters

| Technique | Target Signal | Expected Value |

|---|---|---|

| HPLC | Retention Time | 12–14 min (C18 column) |

| MS (ESI+) | [M+H]⁺ | m/z 441.5 |

| ¹H NMR (DMSO-d6) | Boc tert-butyl | 1.4 ppm (s, 9H) |

Advanced: How to design experiments to study the role of Dab(3-Boc) in peptide conformational stability?

Answer:

- Comparative Synthesis : Prepare peptide analogs with Dab(3-Boc), Dab(3-NH₂), and ornithine to assess backbone rigidity .

- Circular Dichroism (CD) : Measure α-helix or β-sheet propensity in aqueous vs. hydrophobic solvents .

- MD Simulations : Use software like GROMACS to model steric effects of the Boc group on peptide folding .

- Thermal Denaturation : Monitor Tm shifts via DSC to quantify stability contributions .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .

- Ventilation : Use a fume hood during synthesis to avoid inhalation of DMF/TFA vapors .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced: How to troubleshoot unexpected byproducts during this compound synthesis?

Answer:

Common byproducts (e.g., diketopiperazine or truncated sequences) arise from:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.